3-Methylhexahydrophthalic anhydride

Catalog No.
S1520990
CAS No.
57110-29-9
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexahydrophthalic anhydride

CAS Number

57110-29-9

Product Name

3-Methylhexahydrophthalic anhydride

IUPAC Name

(3aR,7aS)-4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3/t5?,6-,7+/m0/s1

InChI Key

QXBYUPMEYVDXIQ-BOJSHJERSA-N

SMILES

Array

Synonyms

3-Methyl-1,2-Cyclohexanedicarboxylic Anhydride; Hexahydro-4-methyl-1,3-isobenzofurandione; 3-Methyl-1,2-cyclohexanedicarboxylic Anhydride; 3-Methylhexahydrophthalic Acid Anhydride; Hexahydro-3-methylphthalic Anhydride; Pentadiene-maleic Anhydride Add

Canonical SMILES

CC1CCCC2C1C(=O)OC2=O

The exact mass of the compound 3-Methylhexahydrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylhexahydrophthalic anhydride (CAS 57110-29-9), commonly abbreviated as MHHPA, is a liquid cyclic dicarboxylic anhydride used primarily as a hardener for epoxy resins. Its fully saturated cycloaliphatic structure, in contrast to aromatic or unsaturated analogs, provides cured epoxy systems with a valuable combination of low initial viscosity, excellent color stability, and high resistance to UV radiation and weathering. These properties make it a preferred choice for applications demanding long-term optical clarity, superior electrical insulation, and robust performance under thermal stress.

Substituting 3-Methylhexahydrophthalic anhydride (MHHPA) with seemingly similar anhydrides like Hexahydrophthalic anhydride (HHPA) or Methyltetrahydrophthalic anhydride (MTHPA) can lead to significant deviations in processability and final product performance. The presence of the methyl group and the saturated ring structure in MHHPA directly influences the viscosity of the uncured resin mixture, the glass transition temperature (Tg) of the cured solid, and its long-term color stability. For example, the unsaturated bonds in MTHPA can compromise thermal and UV stability compared to the fully saturated MHHPA. Likewise, the absence of the methyl group in HHPA alters the cross-linking network, affecting thermomechanical properties. These structural distinctions mean that direct substitution is unreliable for applications where process parameters and end-use performance are tightly specified.

Superior Optical Stability: Enhanced Resistance to Yellowing for High-Performance LEDs

The cycloaliphatic structure of MHHPA, which lacks the conjugated double bonds found in aromatic anhydrides, provides superior resistance to UV degradation and discoloration. A highly pure, water-white grade of MHHPA demonstrates better color retention even after prolonged heating at high temperatures, a critical attribute for high-performance LED applications. This contrasts with aromatic epoxy systems, which discolor more rapidly under UV exposure due to the absorption by their conjugated structures.

Evidence DimensionUV and Thermal Color Stability
Target Compound DataExcellent color retention and resistance to UV radiation and weathering, making it suitable for high-performance LEDs and outdoor applications.
Comparator Or BaselineAromatic epoxy systems discolor more quickly under UV exposure. Unsaturated analogs like MTHPA have lower resistance to UV and atmospheric agents.
Quantified DifferenceQualitatively superior performance based on chemical structure; specific quantitative comparisons are formulation-dependent.
ConditionsCuring of epoxy resins for applications requiring long-term optical clarity, such as LED encapsulation and outdoor coatings.

For optical applications like LED packaging and clear coatings, maintaining transparency and avoiding yellowing is critical for device lifetime and efficiency.

Processability Advantage: Achieves Low Viscosity in Epoxy Formulations

As a liquid anhydride, MHHPA helps create low-viscosity epoxy resin mixtures, which is a significant advantage over solid anhydrides that require melting and can cause handling issues. This low viscosity is particularly beneficial for applications requiring thorough impregnation of reinforcing fibers or void-free casting. While MTHPA also offers very low viscosity, MHHPA provides a better balance of processability with enhanced thermal and UV stability due to its saturated structure.

Evidence DimensionPhysical State and Resulting Mixture Viscosity
Target Compound DataLiquid at room temperature, contributing to low-viscosity epoxy formulations.
Comparator Or BaselineSolid anhydrides (e.g., Phthalic Anhydride, Nadic Anhydride) require melting and can lead to higher initial mixture viscosities and handling difficulties.
Quantified DifferenceEnables formulations with viscosities under 300 cP at processing temperatures, facilitating fast and easy impregnation.
ConditionsFormulation of epoxy resins for casting, potting, and fiber-reinforced composite manufacturing.

Lower formulation viscosity improves process efficiency, ensures better wet-out of fillers and fibers, and reduces the likelihood of air entrapment and defects in the final part.

High Thermal Stability: Enables Higher Glass Transition Temperatures (Tg) in Cured Systems

The rigid cycloaliphatic structure of MHHPA contributes to a high degree of cross-linking, resulting in cured epoxy networks with high glass transition temperatures (Tg). When used to cure a standard DGEBA epoxy resin, Tg values can reach or exceed 110-120°C. Formulations with high-performance cycloaliphatic epoxy resins cured with MHHPA can achieve even higher Tg values, in the range of 240-250°C, demonstrating the significant contribution of the rigid alicyclic backbone to network stiffness and thermal performance.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg of 119.8 °C achieved in a DGEBA/MHHPA system. Tg values of ~250 °C reported for high-performance cycloaliphatic epoxy/MHHPA systems.
Comparator Or BaselineStandard room-temperature cured epoxy adhesives typically have a Tg limited to 40–50 °C.
Quantified DifferenceAchieves a Tg more than double that of typical room-temperature cured systems and enables very high Tg in specialized formulations.
ConditionsThermal curing of DGEBA or cycloaliphatic epoxy resins with MHHPA hardener.

A higher Tg is essential for components that must maintain their mechanical integrity and dimensional stability at elevated operating temperatures, common in electronics and automotive applications.

High-Performance LED Encapsulants and Optical Adhesives

The exceptional color stability and resistance to thermal and UV-induced yellowing make MHHPA the preferred hardener for encapsulating high-power LEDs and for formulating optical adhesives where long-term transparency is mission-critical.

Electrical Potting, Casting, and Insulation for Outdoor Components

Due to its ability to impart excellent weather resistance and maintain high electrical insulation properties, MHHPA is highly suitable for casting and potting compounds used in outdoor high-voltage applications, such as insulators and transformers.

Fiber-Reinforced Composites (e.g., Filament Winding)

The low viscosity imparted by liquid MHHPA allows for excellent and rapid impregnation of fiber bundles in processes like filament winding or vacuum infusion. The resulting composites benefit from a high glass transition temperature, ensuring good mechanical performance at elevated temperatures.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

168.078644241 Da

Monoisotopic Mass

168.078644241 Da

Heavy Atom Count

12

UNII

J47B2PM0R9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

57110-29-9

Wikipedia

3-methylhexahydrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, hexahydro-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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